5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the one , specifically [1,2,4]triazolo[4,3-α]piperazines, has been explored through a modular approach using chloromethyloxadiazoles. This method involves a condensation reaction with ethylenediamines. The significance of this synthesis lies in the discovery of a novel activation mechanism for electron-deficient chloromethyloxadiazoles, which could potentially be applied to the synthesis of the compound , given its structural similarities .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, they do provide insights into related structures. The compound 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine shares a similar piperazine and triazole core, which suggests that the compound may exhibit similar three-dimensional conformation and electronic properties due to these common structural motifs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, such as the formation of triazolo-piperazines, are indicative of the types of reactions that might be employed in the synthesis of the compound . The use of chloromethyloxadiazoles in these reactions suggests that similar electrophilic reagents might be used to introduce the triazol moiety into the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the antihypertensive and diuretic activities of a structurally related compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, in spontaneously hypertensive rats indicate that the compound may also possess biological activity, potentially related to its physical and chemical properties. The presence of a piperazine ring and a triazole moiety in the structure could influence its solubility, receptor binding, and overall pharmacokinetic profile .
Relevant Case Studies
The second paper provides a case study where a structurally related compound was tested for antihypertensive and diuretic activity. The compound demonstrated short-lived antihypertensive effects in conscious renal hypertensive dogs and suggested ganglionic blocking activity in spontaneously hypertensive rats. This case study could be relevant when considering the potential biological applications and effects of the compound .
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds similar to the one . These compounds are synthesized through various chemical reactions and have shown good to moderate activity against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Another study focused on synthesizing derivatives that exhibit anti-inflammatory and analgesic properties. Compounds bearing structural similarities to the specified chemical have demonstrated dose-dependent analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their utility in developing pain management and anti-inflammatory therapies (Tozkoparan et al., 2004).
Antifungal and Solubility Applications
A novel antifungal compound from the 1,2,4-triazole class has been synthesized, with studies determining its solubility in biologically relevant solvents. This research provides insights into the compound's pharmacological properties, including poor solubility in buffer solutions but better solubility in alcohols, which is crucial for its delivery and efficacy in biological systems (Volkova et al., 2020).
Antidiabetic Drug Discovery
The compound has potential applications in antidiabetic drug discovery, particularly through the inhibition of Dipeptidyl peptidase-4 (DPP-4). A study involving triazolo-pyridazine-6-yl-substituted piperazines synthesized for DPP-4 inhibition has highlighted the compound's promise in developing anti-diabetic medications, showcasing its potential in enhancing insulinotropic activities and possessing antioxidant properties (Bindu et al., 2019).
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF2N5OS/c1-2-19-27-23-31(28-19)22(32)21(33-23)20(14-6-7-17(25)18(26)12-14)30-10-8-29(9-11-30)16-5-3-4-15(24)13-16/h3-7,12-13,20,32H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQQCNMACKGGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.